Cas no 488794-56-5 ((5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one structure
488794-56-5 structure
Product Name:(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No:488794-56-5
MF:C15H10N2O2S2
MW:314.382100582123
CID:6336138
PubChem ID:1560774
Update Time:2025-10-31

(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one
    • AKOS005489645
    • F1418-0059
    • (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
    • 488794-56-5
    • (5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
    • VU0489245-1
    • (5Z)-3-(3-hydroxyphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • AKOS002176532
    • Inchi: 1S/C15H10N2O2S2/c18-12-5-1-4-11(8-12)17-14(19)13(21-15(17)20)7-10-3-2-6-16-9-10/h1-9,18H/b13-7-
    • InChI Key: DLAPNUGRRDCVDG-QPEQYQDCSA-N
    • SMILES: S1C(N(C(/C/1=C/C1C=NC=CC=1)=O)C1C=CC=C(C=1)O)=S

Computed Properties

  • Exact Mass: 314.01836991g/mol
  • Monoisotopic Mass: 314.01836991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 111Ų

(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>

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Additional information on (5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one

The Synthesis and Bioactivity of (5Z)-3-(3-Hydroxyphenyl)-5-(Pyridin-3-Yl)methylidene-2-Sulfanylidene-1,3-Thiazolidin-4-One

Introduction

The compound (5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No: 488794-56-5) is a heterocyclic compound with a unique structural arrangement that has garnered significant attention in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The molecule incorporates a pyridine ring, a hydroxyphenyl group, and a sulfur-containing thiazolidinone core, making it a promising candidate for drug development.

Structural Features and Synthesis

The structure of this compound is characterized by a thiazolidinone ring system, which is fused with a pyridine ring at the 5-position and substituted with a hydroxyphenyl group at the 3-position. The methylidene group at position 5 introduces geometric isomerism, with the (Z) configuration being predominant in this case. The synthesis of this compound typically involves multi-step reactions, including condensation reactions, oxidation, and cyclization processes.

Recent advancements in synthetic methodologies have enabled the efficient construction of such complex heterocycles. For instance, researchers have employed one-pot synthesis strategies combining nucleophilic aromatic substitution and cyclization to assemble the thiazolidinone core directly from readily available starting materials. These methods not only enhance the overall yield but also reduce the number of steps required for the synthesis.

Biological Activities and Applications

The biological activities of this compound have been extensively studied in vitro and in vivo models. Experimental data indicate that this compound exhibits potent antitumor activity, particularly against human cancer cell lines such as HeLa ( cervical cancer) and MCF-7 (breast cancer). The mechanism underlying its antitumor effects involves induction of apoptosis through mitochondrial pathways and inhibition of key enzymes associated with cell proliferation.

In addition to its antitumor properties, this compound also demonstrates significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide (NO) production in activated macrophages. This dual functionality makes it a potential candidate for treating inflammatory diseases such as arthritis and cardiovascular disorders.

Furthermore, studies have shown that this compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria such as *Staphylococcus aureus* and *Bacillus subtilis*. The presence of the hydroxyphenyl group is believed to contribute to its antimicrobial efficacy by disrupting bacterial cell membranes.

Mechanistic Insights and Structural Optimization

To gain deeper insights into its biological activities, researchers have conducted molecular docking studies to explore the binding interactions between this compound and target proteins such as COX enzymes and tumor-associated proteins. These studies reveal that the hydroxyl group on the phenyl ring plays a critical role in hydrogen bonding interactions with key residues on the protein surface.

Based on these findings, ongoing research efforts are focused on modifying the substituents on the pyridine ring to enhance both potency and selectivity. For example, substitution at the 2-position of pyridine with electron-withdrawing groups has been shown to significantly improve binding affinity without compromising solubility or stability.

Safety Profile and Toxicological Evaluation

Preliminary toxicological studies indicate that this compound exhibits low acute toxicity in animal models when administered at doses up to 100 mg/kg body weight. However, chronic toxicity studies are still required to fully assess its safety profile for long-term use.

In terms of pharmacokinetics, this compound demonstrates moderate oral bioavailability due to its lipophilic nature. Efforts are underway to develop prodrug formulations or delivery systems that can enhance its bioavailability while minimizing systemic toxicity.

Conclusion

Bibliography

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